N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1428372-87-5, molecular formula: C₁₇H₂₄N₄O₄S, molecular weight: 380.5 g/mol) is a sulfonamide derivative characterized by a hybrid structure combining a piperidine-furan carbonyl unit and a 1,3,5-trimethylpyrazole sulfonamide moiety.
Key structural features include:
- Furan-3-carbonyl group: A heterocyclic aromatic ring with a ketone substituent, which may enhance lipophilicity and π-π stacking interactions.
- Piperidine ring: A six-membered amine ring that can improve solubility and serve as a scaffold for functionalization.
- Trimethylpyrazole sulfonamide: A sulfonamide group linked to a methylated pyrazole, a motif associated with antiproliferative and anti-inflammatory activities in related compounds .
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-12-16(13(2)20(3)19-12)26(23,24)18-10-14-4-7-21(8-5-14)17(22)15-6-9-25-11-15/h6,9,11,14,18H,4-5,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMKHVJIDKNQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising a pyrazole ring, a piperidine moiety, and a furan carbonyl group. The molecular formula is with a molecular weight of approximately 418.5 g/mol . The presence of the sulfonamide group is particularly noteworthy, as it often contributes to the pharmacological properties of similar compounds.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit various enzymes such as BRAF(V600E), EGFR, and telomerase, which are crucial in cancer pathways . The sulfonamide group may enhance binding affinity to target enzymes.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), leading to changes in intracellular signaling pathways. This interaction can elevate calcium ion levels through inositol trisphosphate action .
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have demonstrated effective inhibition against various cancer cell lines. A study highlighted that certain pyrazole derivatives inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Antibacterial Activity
Several studies have reported that pyrazole derivatives exhibit antibacterial effects against various pathogens. For instance, one derivative was found to disrupt bacterial cell membranes, leading to cell lysis and death . This mechanism suggests that this compound may also possess antibacterial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its pharmacological profile:
| Functional Group | Effect on Activity |
|---|---|
| Pyrazole Ring | Enhances antitumor activity |
| Furan Carbonyl | May contribute to enzyme inhibition |
| Sulfonamide Group | Associated with antibacterial properties |
The interplay between these groups can dictate the compound's efficacy and selectivity towards biological targets.
Case Study 1: Antitumor Efficacy
In an experimental study involving a series of pyrazole derivatives, one compound showed significant inhibition of BRAF(V600E) activity in vitro. This inhibition led to reduced cell viability in melanoma cell lines, highlighting the potential of pyrazole-based compounds in cancer therapy .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of a related pyrazole derivative in a mouse model of acute inflammation. The results indicated a marked decrease in edema and pro-inflammatory cytokine levels following treatment with the compound, suggesting its therapeutic potential in managing inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has been investigated for its antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors associated with disease pathways.
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation. |
| Anti-inflammatory | May modulate inflammatory pathways in biological systems. |
Biological Research
The compound serves as a biochemical probe due to its ability to interact with specific proteins, making it valuable in studying cellular mechanisms and signaling pathways. Its structural features allow it to modulate various biological processes, including inflammation and apoptosis.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of human cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Material Science
This compound is also being explored for its potential applications in developing advanced materials. Its unique chemical structure allows for modifications that can enhance properties such as solubility , stability , and reactivity , making it suitable for use in various industrial applications.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Formation of Furan Derivative : The furan carbonyl group is synthesized from furan derivatives.
- Piperidine Modification : Piperidine is modified through reductive amination to introduce the desired substituents.
- Coupling Reaction : The final product is formed through coupling reactions under controlled conditions using bases like triethylamine.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structural analogs of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, highlighting differences in substituents, molecular weight, and reported activities:
Key Comparative Insights
Structural Diversity: The target compound distinguishes itself via the furan-3-carbonyl-piperidine linker, which is absent in analogs like MR-S1-15 (naphthalene) or compound 15 (phenylpiperazinyl-pyridine). This substitution may alter pharmacokinetic properties, such as metabolic stability or membrane permeability .
Biological Activity: Antiproliferative Potential: MR-S1-15 and related pyrazole sulfonamides were screened against U937 lymphoma cells, though IC₅₀ values are unspecified. The target compound’s furan group could modulate activity via interactions with aromatic residues in biological targets . Enzyme Inhibition: Compound 25’s chlorophenyl and pyridine groups are associated with kinase inhibition, while the target’s furan may target different enzymes (e.g., cytochrome P450 isoforms) .
Physicochemical Properties :
- The target compound has a lower molecular weight (380.5 g/mol) compared to phenylpiperazinyl analogs (e.g., compound 15: 476.5 g/mol), which may enhance bioavailability .
- The absence of halogen atoms (e.g., Cl in compound 25) in the target compound could reduce toxicity risks but may also decrease binding affinity to hydrophobic pockets .
Q & A
Q. What are the recommended synthetic routes for preparing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?
A common approach involves coupling a piperidine-furan carbonyl intermediate with a sulfonamide-containing pyrazole precursor. For example, sulfonamide derivatives can be synthesized via nucleophilic substitution using K₂CO₃ in DMF as a base and solvent, as demonstrated in analogous pyrazole-sulfonamide syntheses . Reaction optimization may require controlled temperature (room temperature to 60°C) and inert atmospheres to prevent side reactions. Purification typically involves column chromatography or recrystallization.
Q. How can researchers characterize the compound’s purity and structural integrity?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan carbonyl resonance at ~7.5 ppm for aromatic protons, sulfonamide S=O stretching at ~1350 cm⁻¹ in IR) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₁₉H₂₄N₄O₄S).
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .
Q. What are the critical stability considerations during storage and handling?
The compound should be stored at room temperature in a desiccator to avoid hydrolysis of the sulfonamide or furan carbonyl groups. Stability tests under varying pH and humidity conditions (e.g., 25°C/60% RH) are recommended, as sulfonamides are prone to degradation in acidic/basic environments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Analog synthesis : Introduce substituents at the pyrazole’s 1,3,5-methyl positions or modify the furan ring (e.g., halogenation, methylation) to assess impact on target binding .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on sulfonamide’s hydrogen-bonding potential and furan’s π-π stacking .
- In vitro assays : Test analogs against relevant enzyme targets (e.g., carbonic anhydrase, kinases) with IC₅₀ determination via fluorescence or absorbance assays .
Q. What experimental strategies resolve contradictions in solubility or reactivity data?
- DoE (Design of Experiments) : Apply factorial design to test variables like solvent polarity (DMF vs. THF), temperature, and catalysts. For example, flow chemistry systems enable precise control over reaction parameters and reproducibility .
- Comparative studies : Use HPLC to quantify degradation products under stressed conditions (e.g., heat, light) and identify labile functional groups .
Q. How can researchers address low yields in the final coupling step?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings or peptide coupling reagents (e.g., HATU) for amide bond formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide reactivity, while additives like DMAP improve acylation efficiency .
Q. What methodologies validate the compound’s mechanism of action in biological systems?
- Cellular assays : Use fluorescence-based probes (e.g., Ca²⁺ imaging) to monitor intracellular signaling changes.
- Protein binding studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity and kinetics .
- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to predict in vivo half-life .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Sulfonamide Derivatives
| Parameter | Example Conditions | Reference |
|---|---|---|
| Reaction solvent | DMF, 25–60°C, N₂ atmosphere | |
| Base | K₂CO₃ (1.2 equiv) | |
| Purification | Silica gel chromatography (EtOAc/hexane) | |
| Yield optimization | Flow chemistry with DoE |
Q. Table 2. Analytical Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.25 (s, 3H, CH₃), 3.10 (m, piperidine-H) | |
| IR (KBr) | 1640 cm⁻¹ (C=O), 1314 cm⁻¹ (SO₂) | |
| HRMS | [M+H]⁺ calc. 405.1498, found 405.1501 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
